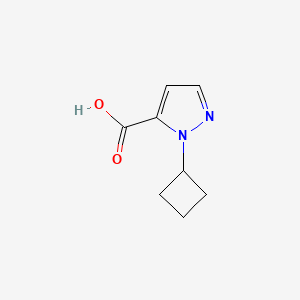

1-cyclobutyl-1H-pyrazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)7-4-5-9-10(7)6-2-1-3-6/h4-6H,1-3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLBZKCWCUMXJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C(=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1556315-61-7 | |

| Record name | 1-cyclobutyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Derivatization and Chemical Transformations of 1 Cyclobutyl 1h Pyrazole 5 Carboxylic Acid Analogues

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group at the 5-position of the pyrazole (B372694) ring is a primary site for chemical modification, enabling the synthesis of a diverse range of derivatives, including esters, amides, nitriles, and acid chlorides. These transformations are fundamental in the exploration of structure-activity relationships and the development of novel compounds with tailored properties.

Conversion to Esters

The esterification of pyrazole carboxylic acids is a common strategy to enhance lipophilicity and modify pharmacokinetic profiles. A widely used method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net This equilibrium-driven reaction typically utilizes an excess of the alcohol to favor the formation of the ester. researchgate.net

Another approach for the preparation of 1-alkyl-pyrazole-5-carboxylic esters involves the reaction of a 2,4-diketocarboxylic ester enolate with an N-alkylhydrazinium salt in a suitable solvent. google.com This method offers a pathway to these esters with potentially limited formation of isomeric byproducts. google.com The synthesis of various pyrazole-4-carboxylic acid ethyl ester derivatives has also been achieved through a one-pot, three-component reaction involving a phenylhydrazine, a benzaldehyde, and ethyl acetoacetate, facilitated by an imidazolium-based ionic liquid with flow oxygen as an oxidant. sid.ir

| Starting Material | Reagents | Product | Reaction Type |

| 1-Cyclobutyl-1H-pyrazole-5-carboxylic acid | Alcohol, Acid Catalyst | This compound ester | Fischer Esterification |

| 2,4-Diketocarboxylic ester enolate | N-Alkylhydrazinium salt | 1-Alkyl-pyrazole-5-carboxylic acid ester | Cyclocondensation |

| Phenylhydrazine, Benzaldehyde, Ethyl acetoacetate | Imidazolium-based ionic liquid, O2 | Pyrazole-4-carboxylic acid ethyl ester | Three-component reaction |

Formation of Amides and Nitriles

The conversion of this compound analogues into amides is a crucial transformation for generating compounds with diverse biological activities. Amides can be synthesized by reacting the corresponding carboxylic acid with an amine, a reaction often facilitated by activating the carboxylic acid, for instance, by converting it to an acid chloride. A one-pot synthesis of amides from carboxylic acids can be achieved using thionyl chloride to activate the carboxylic acid in situ, followed by the addition of the desired amine. rsc.org This method has been shown to be effective even with sterically hindered amines. rsc.org The synthesis of novel 1H-pyrazole-3-carboxamide derivatives has been reported, and their interactions with biological targets have been investigated. mdpi.com

Nitriles can be subsequently prepared from the corresponding primary amides through dehydration. Various dehydrating agents can be employed for this transformation, including trifluoromethanesulfonic anhydride in the presence of triethylamine or benzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) with N-ethyldiisopropylamine. organic-chemistry.org

| Starting Material | Reagents | Product |

| This compound | Thionyl chloride, Amine | 1-Cyclobutyl-1H-pyrazole-5-carboxamide |

| 1-Cyclobutyl-1H-pyrazole-5-carboxamide | Trifluoromethanesulfonic anhydride, Triethylamine | 1-Cyclobutyl-1H-pyrazole-5-carbonitrile |

| 1-Cyclobutyl-1H-pyrazole-5-carboxamide | PyBOP, N-ethyldiisopropylamine | 1-Cyclobutyl-1H-pyrazole-5-carbonitrile |

Preparation of Acid Chlorides

The synthesis of 1-cyclobutyl-1H-pyrazole-5-carbonyl chloride analogues serves as a critical step in the preparation of various derivatives due to the high reactivity of the acid chloride functionality. A direct and efficient method for this conversion is the reaction of the corresponding carboxylic acid with thionyl chloride. For instance, 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid has been successfully converted to its acid chloride by refluxing with thionyl chloride in benzene (B151609). prepchem.com The resulting acid chlorides are versatile intermediates that can readily react with a variety of nucleophiles, such as amines and alcohols, to form amides and esters, respectively. smolecule.com

Modification of the Pyrazole Ring System

Beyond the functionalization of the carboxylic acid group, the pyrazole ring itself offers opportunities for structural modification. The introduction of various substituents on the pyrazole core and alkylation of the pyrazole nitrogen are key strategies to modulate the electronic and steric properties of the molecule, which is essential for structure-activity relationship studies.

Introduction of Diverse Substituents for Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) is a cornerstone of drug discovery and materials science. For pyrazole-based compounds, the introduction of diverse substituents onto the pyrazole ring can significantly impact their biological activity. SAR studies on pyrazole-carboxamide derivatives have been conducted to develop potent anticancer agents. researchgate.net Similarly, the synthesis and SAR of 1-methyl-1H-pyrazole-5-carboxamide derivatives have led to the identification of compounds with potent anthelmintic activity. nih.gov The pyrazole scaffold is considered particularly suitable for structural modifications to explore SAR, as seen in the development of pyrazole-based enzyme inhibitors.

The types of substituents and their positions on the pyrazole ring are critical. For example, in the development of antiproliferative agents, various vicinal-diaryl pyrazole ethyl carboxylate analogues have been synthesized and evaluated. asianpubs.org These studies often involve the synthesis of a library of compounds with systematic variations in substituents to identify key structural features responsible for the desired activity.

Alkylation Reactions on Pyrazole Nitrogen

N-alkylation of the pyrazole ring is a fundamental transformation that can significantly influence the properties of the resulting compounds. The alkylation of ethyl 1H-pyrazole-3-carboxylate with various alkylating agents in the presence of a base like potassium carbonate has been shown to predominantly yield the corresponding ethyl 1-substituted pyrazole-3-carboxylates. researchgate.net A general procedure for the N-alkylation of pyrazoles involves the use of an imidate, a pyrazole, and a catalytic amount of a Brønsted acid in a dry solvent under an inert atmosphere. mdpi.com

The regioselectivity of N-alkylation in unsymmetrically substituted pyrazoles is a critical consideration. The reaction can lead to a mixture of N1 and N2 alkylated isomers, and the ratio of these products can be influenced by steric and electronic factors of both the pyrazole substrate and the alkylating agent. researchgate.netsemanticscholar.org For instance, the use of bulky silyl groups on the pyrazole ring has been explored as a strategy to direct the alkylation to a specific nitrogen atom. researchgate.net

| Reaction Type | Substrate | Reagents | Key Observation |

| N-Alkylation | Ethyl 1H-pyrazole-3-carboxylate | Alkylating agent, K2CO3 | Predominant formation of 1-substituted isomer |

| N-Alkylation | Pyrazole | Imidate, Brønsted acid catalyst | General method for N-alkylation |

| Steric Redirection of Alkylation | Ethyl 3-(triphenylsilyl)-1H-pyrazole-5-carboxylate | Alkylating agent | Steric bulk directs alkylation |

Transformations of the Cyclobutyl Ring

While research on the derivatization of this compound and its analogues has predominantly focused on modifications of the pyrazole core and the carboxylic acid group, transformations involving the cyclobutyl ring itself represent an area of significant synthetic potential. The inherent ring strain and the specific stereoelectronic properties of the cyclobutyl moiety allow for a variety of chemical transformations that can introduce new functional groups or alter the carbocyclic framework. These modifications can be instrumental in modulating the physicochemical and pharmacological properties of the parent molecule.

Although specific examples of transformations on the cyclobutyl ring within the context of this compound analogues are not extensively documented in publicly available literature, analogous reactions on other cyclobutyl-substituted aromatic and heterocyclic systems provide a strong precedent for potential derivatizations. These transformations can be broadly categorized into functionalization of the cyclobutyl C-H bonds and rearrangements of the cyclobutyl ring structure.

One potential avenue for derivatization is the direct functionalization of the C-H bonds of the cyclobutyl ring. Copper-catalyzed radical cascade reactions have been shown to be effective in the synthesis of highly functionalized cyclobutene derivatives from simple cyclobutanes. This type of reaction involves the cleavage of C-H bonds and the subsequent formation of new carbon-nitrogen, carbon-sulfur, or carbon-bromine bonds. Such a strategy could potentially be applied to introduce amino, sulfonyl, or bromo groups onto the cyclobutyl ring of the pyrazole analogues.

Another significant transformation is the formal γ-C-H functionalization of cyclobutyl ketones. This process allows for the introduction of various aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane ring with a high degree of stereocontrol. While this specific methodology is demonstrated on cyclobutyl ketones, it highlights the possibility of targeting specific positions on the cyclobutyl ring for functionalization.

Ring expansion of the cyclobutyl group to a cyclopentyl ring is another plausible transformation, particularly under conditions that favor the formation of a carbocation adjacent to the ring. The relief of ring strain and the formation of a more stable secondary or tertiary carbocation drive this rearrangement. For instance, the treatment of a cyclobutylmethyl alcohol with a strong acid can lead to the formation of a cyclopentyl cation, which can then be trapped by a nucleophile. This suggests that if a reactive site is generated on a substituent attached to the cyclobutyl ring of a pyrazole analogue, a similar ring expansion could be induced.

The following table summarizes these potential transformations of the cyclobutyl ring, drawing parallels from research on analogous chemical systems.

| Transformation Type | Starting Material Analogue | Reagents and Conditions | Product Type | Potential Application |

|---|---|---|---|---|

| C-H Bond Functionalization (Diamination) | Cyclobutane | N-Fluorobenzenesulfonimide (NFSI), CuBr, CH3CN, 40°C | Diaminated cyclobutene derivative | Introduction of nitrogen-containing functional groups |

| C-H Bond Functionalization (Disulfonylation) | Cyclobutane | NFSI, Ar2SO2Na, Cu(CH3CN)4PF6, Bathocuproine, DCM, 50°C | Disulfonylated cyclobutene derivative | Incorporation of sulfonyl moieties for potential biological activity |

| C-H Bond Functionalization (Tribromination) | Cyclobutane | NFSI, LiBr, CuBr, DCE, 70°C | Tribrominated cyclobutene derivative | Creation of synthetic handles for further derivatization |

| γ-C-H Arylation (via Norrish-Yang cyclization and Pd-catalyzed C-C cleavage) | Aryl-cyclobutyl ketone | 1. UV light; 2. Aryl iodide, Pd(II) catalyst, ligand | cis-1,3-diaryl cyclobutane derivative | Stereospecific introduction of aryl groups |

| Ring Expansion (via carbocation rearrangement) | Cyclobutylmethyl alcohol | Strong acid (e.g., H2SO4) | Cyclopentyl derivative | Modification of the carbocyclic scaffold |

Structure Activity Relationship Sar and Molecular Design Investigations

Elucidation of Structural Features Influencing Biological Activities

The biological activity of pyrazole (B372694) carboxylic acid derivatives is intricately linked to the nature and position of various substituents on the pyrazole core. Structure-activity relationship (SAR) studies reveal that several factors, including electronic effects, steric properties, and the balance between hydrophobicity and hydrophilicity, are critical in determining the efficacy and selectivity of these compounds. researchgate.net

Key structural features that influence activity include:

Electronic Effects: The presence of electron-donating groups (e.g., alkyl, methoxy) or electron-withdrawing groups (e.g., nitro, cyano) on the pyrazole ring or its substituents significantly impacts the molecule's electron density and reactivity. researchgate.net Studies on pyrazole-based Schiff bases have shown that compounds with electron-withdrawing groups on an attached phenyl ring exhibit higher inhibitory activities against certain hydrolase enzymes. mdpi.com

Hydrophobic and Hydrophilic Balance: The interplay between hydrophobic groups (e.g., phenyl, methyl) and hydrophilic groups (e.g., hydroxyl, amino) affects the compound's solubility, membrane permeability, and bioavailability. researchgate.net

Functional Group Contributions: Specific functional groups are vital for interaction with biological targets. The carboxylic acid group, for example, can act as a hydrogen bond donor and acceptor. Research on meprin inhibitors showed that introducing aromatic carboxylic acid substitutions on a benzylic unit led to a 3-fold improvement in activity against meprin α and a significant 30-fold increase in potency against meprin β. nih.gov

Steric Factors: The size and spatial arrangement of substituents can either facilitate or hinder the binding of the molecule to its target. While bulky groups might cause steric hindrance, smaller substituents could allow for a better fit within a binding pocket. researchgate.net The replacement of a phenyl moiety with an aliphatic cyclohexyl ring was found to be tolerated in certain meprin inhibitors, demonstrating the potential for introducing sp³-rich structures. nih.gov

The following table, derived from research on pyrazole-based meprin inhibitors, illustrates how structural variations at a single position can modulate biological activity.

| Compound ID | R¹ Substituent | Meprin α Inhibition (IC₅₀ in µM) | Meprin β Inhibition (IC₅₀ in µM) | Selectivity (α/β) |

| 21e | Benzyl (B1604629) | 0.17 | 2.9 | 17 |

| 21f | Benzo[d] mdpi.comresearchgate.netdioxol-5-ylmethyl | 0.15 | 2.5 | 17 |

| 21g | 4-(Carboxymethyl)benzyl | 0.055 | 0.10 | 1.8 |

| 21h | 3-(Carboxymethyl)benzyl | 0.051 | 0.091 | 1.8 |

Data sourced from a study on meprin inhibitors, demonstrating the impact of adding an acidic moiety. nih.gov

Impact of Cyclobutyl Substitution on Pyrazole Scaffold Interactions

The substituent at the N1 position of the pyrazole ring is crucial for orienting the molecule within a target's binding site and for modulating its physicochemical properties. While direct SAR studies on 1-cyclobutyl-1H-pyrazole-5-carboxylic acid are not extensively detailed in the available literature, the role of the cyclobutyl group can be inferred from general principles of medicinal chemistry.

The cyclobutyl group is a non-planar, saturated aliphatic ring. Its presence at the N1 position imparts specific characteristics:

Hydrophobic Interactions: The cyclobutyl moiety is hydrophobic and can engage in favorable van der Waals interactions with non-polar pockets in a protein's active site. The size and shape of this group are critical for achieving a complementary fit.

Conformational Rigidity: Compared to a linear butyl chain, the cyclic nature of the cyclobutyl group restricts conformational flexibility. This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.

Metabolic Stability: The pyrazole nucleus is often considered a metabolically stable heterocycle. nih.gov The cyclobutyl group, being an aliphatic ring, can also influence the metabolic profile of the entire molecule.

Vectorial Orientation: The N1 substituent dictates the spatial projection of the rest of the molecule, particularly the C5-carboxylic acid group, ensuring it is correctly positioned to interact with key residues in a biological target. The defined three-dimensional structure of the cyclobutyl group provides a specific vector for the pharmacophoric features of the scaffold.

The selection of a cyclobutyl group over other substituents like methyl, ethyl, or phenyl is a strategic design choice to optimize the balance of size, shape, and lipophilicity required for potent and selective interaction with a specific biological target.

Rational Design and Optimization of Pyrazole Carboxylic Acid Derivatives

The rational design of pyrazole carboxylic acid derivatives involves a systematic process of structural modification to enhance desired biological activities and pharmacokinetic properties. This process often begins with a lead compound, such as this compound, which is then optimized based on an understanding of its interaction with the biological target. nih.gov

A key strategy in optimization is the exploration of different substituents at various positions of the pyrazole scaffold. For example, in the development of protein tyrosine phosphatase 1B (PTP1B) inhibitors, researchers designed a series of amino-carboxylic based pyrazoles by introducing different hydrophobic tails, including 1,2-diphenylethanone and dibenzylamines, to improve target engagement. nih.gov

An illustrative example of rational optimization can be seen in the development of pyrazole-based meprin inhibitors. nih.gov Starting with a 3,5-diphenylpyrazole (B73989) scaffold that showed high potency, researchers performed targeted modifications to explore the SAR. nih.gov Key optimization steps included:

Introduction of Acidic Moieties: Recognizing the potential for enhanced interactions, acidic groups were introduced. The modification of an N-benzyl substituent to a benzylic carboxylic acid (compounds 21g and 21h in the table above) dramatically increased potency against meprin β by 30-fold compared to the parent benzyl compound. nih.gov This highlights a successful optimization guided by the principle of adding hydrogen-bonding and charged functionalities.

Modulation of Lipophilicity: To increase the sp³ content and modulate lipophilicity, cyclohexylcarboxylic acids were introduced at other positions on the scaffold, as aliphatic rings were shown to be well-tolerated. nih.gov

This iterative process of design, synthesis, and biological evaluation allows for the refinement of the molecular structure to achieve improved potency, selectivity, and drug-like properties.

Computational Approaches in SAR Studies

Computational chemistry plays a pivotal role in modern drug discovery, providing valuable insights into the SAR of compounds like this compound and guiding their rational design. nih.govnih.gov These in silico methods complement experimental work by predicting molecular properties, simulating ligand-target interactions, and helping to prioritize compounds for synthesis.

Common computational approaches used in the study of pyrazole derivatives include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For pyrazole derivatives, docking simulations have been used to determine the binding modes and energies with enzymes such as α-glucosidase and α-amylase. nih.gov These studies can reveal key interactions, such as hydrogen bonds between the pyrazole nitrogen or carboxylic acid group and amino acid residues in the active site, thereby explaining observed SAR trends.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. Structure-based pharmacophore models have been successfully used to design novel pyrazole-based inhibitors, ensuring that new designs retain the key features required for target binding. nih.gov

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic properties of molecules. These quantum mechanical methods can predict optimized molecular structures, electronic charge distributions, and thermodynamic properties for pyrazole derivatives. nih.govresearchgate.net This information helps in understanding the molecule's intrinsic reactivity and stability. researchgate.net

ADME Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives. These predictions assess factors like lipophilicity (logP) and topological polar surface area (TPSA) to evaluate the drug-likeness of designed compounds early in the discovery process. researchgate.net

The following table summarizes the application of these computational methods in the study of pyrazole derivatives.

| Computational Method | Application in Pyrazole SAR Studies | References |

| Molecular Docking | Predicts binding modes and energies within enzyme active sites. | nih.gov, nih.gov |

| Pharmacophore Modeling | Guides the design of new derivatives based on essential structural features for activity. | nih.gov |

| Density Functional Theory (DFT) | Calculates optimized molecular geometry, electronic properties, and reactivity. | researchgate.net, nih.gov, researchgate.net |

| ADME Prediction | Assesses drug-likeness by predicting pharmacokinetic properties like lipophilicity and solubility. | researchgate.net |

Spectroscopic Characterization and Computational Studies

Spectroscopic Analysis Techniques for Pyrazole (B372694) Carboxylic Acids

Spectroscopic methods are fundamental in confirming the identity and purity of pyrazole carboxylic acids. Each technique provides unique information about the molecule's structure and functional groups.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For pyrazole derivatives, both ¹H and ¹³C NMR are employed to ascertain the substitution pattern on the pyrazole ring and the nature of the substituents.

¹H NMR: The proton NMR spectrum of a compound like 1-cyclobutyl-1H-pyrazole-5-carboxylic acid would be expected to show characteristic signals for the protons on the pyrazole ring, the cyclobutyl group, and the carboxylic acid proton. The protons on the pyrazole ring typically appear as distinct doublets in the aromatic region of the spectrum. conicet.gov.ar The chemical shifts of the cyclobutyl protons would be found in the aliphatic region, with their multiplicity depending on the coupling with adjacent protons. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm. oregonstate.edu

¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals would be expected for the carbons of the pyrazole ring, the cyclobutyl group, and the carboxylic acid carbonyl group. researchgate.net The chemical shifts of the pyrazole ring carbons are indicative of their electronic environment. chemicalbook.com The carbonyl carbon of the carboxylic acid typically appears at a downfield position, often in the range of 160-180 ppm.

A study on the related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, provides insight into the expected chemical shifts. uomphysics.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole C3-H | 6.8 - 7.5 | 135 - 145 |

| Pyrazole C4-H | 6.0 - 6.5 | 105 - 115 |

| Cyclobutyl CH | 4.5 - 5.5 | 55 - 65 |

| Cyclobutyl CH₂ | 1.5 - 2.5 | 25 - 35 |

| Carboxylic Acid OH | >10 (broad) | - |

| Carboxylic Acid C=O | - | 160 - 180 |

Note: These are estimated ranges based on typical values for similar structures and should be confirmed by experimental data.

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid dimer. masterorganicchemistry.com A strong C=O stretching band for the carbonyl group of the carboxylic acid would be observed in the region of 1680-1710 cm⁻¹. masterorganicchemistry.com C-H stretching vibrations for the pyrazole ring and the cyclobutyl group would appear around 2850-3100 cm⁻¹. Vibrations associated with the pyrazole ring itself are also expected. researchgate.netfu-berlin.de

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1680-1710 |

| Alkyl C-H | C-H stretch | 2850-2960 |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Pyrazole Ring | C=N, C=C stretch | 1400-1600 |

Quantum Chemical Calculations (Density Functional Theory - DFT) and Molecular Dynamics Simulations

Computational chemistry plays a crucial role in understanding the properties of molecules like this compound. eurasianjournals.com Density Functional Theory (DFT) is a common method used to calculate the electronic structure, optimized geometry, and spectroscopic properties of molecules. nih.govnih.govdntb.gov.ua These calculations can predict NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to confirm the structure. uomphysics.net DFT can also provide insights into the molecule's reactivity through analysis of its frontier molecular orbitals (HOMO and LUMO). researchgate.net

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time. researchgate.net This can provide information about its conformational flexibility and interactions with its environment, such as in a solvent or bound to a biological target. nih.govresearchgate.net

Molecular Docking and Receptor Binding Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. ijpbs.com In the context of drug discovery, this is often used to predict the binding mode of a ligand to the active site of a protein. For pyrazole carboxylic acid derivatives, molecular docking studies can help to identify potential biological targets and to understand the key interactions that are important for binding. nih.govrdd.edu.iq These studies can guide the design of new compounds with improved affinity and selectivity for a particular receptor. nih.gov

Reaction Mechanism Elucidation through Theoretical Methods

Theoretical methods, such as DFT, can be used to study the mechanisms of chemical reactions. For the synthesis of pyrazoles, which is often achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648), theoretical calculations can help to elucidate the reaction pathway. dergipark.org.trmdpi.com These studies can provide information on the transition state structures and activation energies for different steps in the reaction, which can help to explain the observed regioselectivity and to optimize the reaction conditions. researchgate.netnih.gov

Applications of Pyrazole Carboxylic Acid Derivatives in Chemical Research

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

Pyrazole (B372694) carboxylic acids are highly versatile intermediates in organic synthesis, primarily due to the reactivity of the carboxylic acid group, which can be readily converted into a variety of other functional groups. This allows for the construction of more complex molecules with diverse biological and material properties. researchgate.netnih.gov

The carboxylic acid moiety can be transformed into esters, amides, acid chlorides, and other derivatives, making it a valuable handle for molecular elaboration. For instance, a related compound, 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid, can be converted to its corresponding acid chloride by treatment with thionyl chloride. prepchem.com This acid chloride is a highly reactive intermediate that can readily participate in reactions to form amides and esters, which are common motifs in pharmaceuticals and agrochemicals.

The general synthetic utility of pyrazole carboxylic acids is highlighted by their use in the creation of a wide range of substituted pyrazoles. nih.gov The pyrazole core itself is a desirable feature in many target molecules due to its chemical stability and its ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for biological activity. The cyclobutyl group at the N1 position of the pyrazole ring provides a specific lipophilic character that can be important for the biological activity of the final products.

A common synthetic route involving pyrazole carboxylic acids is the formation of pyrazole-5-carboxamides. researchgate.netnih.gov These compounds are of significant interest in agrochemical and pharmaceutical research. The synthesis typically involves the activation of the carboxylic acid (e.g., by conversion to an acid chloride) followed by reaction with an appropriate amine. This straightforward synthetic accessibility makes 1-cyclobutyl-1H-pyrazole-5-carboxylic acid and its analogues valuable building blocks for the generation of diverse molecular architectures. nih.gov

| Starting Material | Reagent | Product | Significance |

|---|---|---|---|

| 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid | Thionyl chloride | 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride | Highly reactive intermediate for amide and ester synthesis. prepchem.com |

| Pyrazole carboxylic acid | Amine (after activation) | Pyrazole carboxamide | Important class of compounds in agrochemical and pharmaceutical research. nih.gov |

Contributions to Agrochemical Research, including Insecticidal Activities

The pyrazole carboxamide scaffold is a well-established and highly significant component in the field of agrochemical research, particularly in the development of insecticides. nih.gov A number of commercial insecticides are based on this chemical class, and research into new derivatives continues to be an active area. d-nb.infonih.gov The general structure of these insecticides often includes a pyrazole ring with a carboxamide linkage to a substituted aromatic or heterocyclic ring system.

The pyrazole-5-carboxylic acid core is a key structural feature that is often incorporated into pesticide molecules to enhance their biological activity. d-nb.info The substituents on the pyrazole ring and on the amide nitrogen can be varied to fine-tune the insecticidal spectrum, potency, and physical properties of the compound. For example, research has shown that introducing oxazole and thiazole rings into 1H-pyrazole-5-carboxamide derivatives can lead to compounds with good insecticidal activity against pests like Aphis fabae. d-nb.info In one study, certain derivatives showed mortality rates comparable to the commercial insecticide imidacloprid. d-nb.info

While specific studies on the insecticidal activity of derivatives of this compound are not detailed in the provided search results, the established importance of the pyrazole-5-carboxamide scaffold in agrochemicals suggests that this compound is a valuable starting material for the synthesis of new potential insecticides. nih.govresearchgate.net The cyclobutyl group would be one of the variable substituents that could influence the insecticidal properties of the resulting molecules. The design of novel insecticides often involves the synthesis of a series of analogues with different substituents to explore the structure-activity relationship (SAR) and identify the most potent and selective compounds. nih.gov

| Compound Class | Target Pest | Observed Activity | Reference |

|---|---|---|---|

| 1H-pyrazole-5-carboxamides with oxazole/thiazole rings | Aphis fabae | Compound 7h showed 85.7% mortality at 12.5 mg/L. d-nb.info | d-nb.info |

| Pyrazole-5-carboxamides with α-chloromethyl-N-benzyl groups | Cotton bollworm (Helicoverpa armigera) | Stomach activities of 60% at 5 mg/kg for some compounds. nih.gov | nih.gov |

Advanced Applications in Coordination Chemistry and Organometallic Chemistry

Pyrazole-based ligands have found extensive use in coordination and organometallic chemistry due to the ability of the two adjacent nitrogen atoms in the pyrazole ring to coordinate with metal ions. researchgate.netbohrium.com The inclusion of a carboxylic acid group, as in this compound, introduces an additional coordination site through the oxygen atoms of the carboxylate. This bifunctional nature allows for the formation of a wide variety of coordination complexes with diverse structures and properties, including mononuclear complexes, coordination polymers, and metal-organic frameworks (MOFs). researchgate.netrsc.orgmdpi.com

The coordination of pyrazole carboxylic acid ligands with transition metals such as cobalt, platinum, cadmium, and zinc has been reported. researchgate.netrsc.orgmdpi.com The resulting complexes can exhibit interesting properties, including luminescence and catalytic activity. For instance, some cadmium complexes of 3-methyl-1H-pyrazole-4-carboxylic acid have been shown to display green fluorescence in the solid state. rsc.org A cobalt complex of the same ligand has demonstrated catalytic activity for the oxygen evolution reaction (OER). rsc.org

The structure of the resulting coordination complex is influenced by the nature of the metal ion, the substituents on the pyrazole ligand, and the reaction conditions. The cyclobutyl group in this compound could influence the steric and electronic properties of the ligand, thereby affecting the geometry and stability of the resulting metal complexes. The study of such complexes contributes to the fundamental understanding of coordination chemistry and can lead to the development of new materials with applications in areas such as catalysis, sensing, and gas storage. researchgate.netmdpi.com

Utility in Combinatorial Chemistry and Scaffold Diversity

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of compounds, known as libraries, which can then be screened for biological activity. nih.gov The pyrazole ring is a highly valuable scaffold in combinatorial chemistry due to its frequent appearance in biologically active molecules and its synthetic tractability. researchgate.net By using a pyrazole-based building block, it is possible to generate a library of compounds that all contain this core structure, but with a wide variety of substituents. researchgate.net

This compound is an ideal starting material for combinatorial synthesis. The carboxylic acid group can be readily derivatized, for example, by forming amides with a diverse set of amines, to create a large library of pyrazole carboxamides. This approach allows for the systematic exploration of the chemical space around the pyrazole scaffold, which can lead to the discovery of new compounds with desired biological activities. researchgate.net

The concept of scaffold diversity is crucial in drug discovery and other areas of chemical biology. nih.gov By incorporating unique structural motifs, such as the cyclobutyl-pyrazole core of this compound, into a combinatorial library, researchers can explore novel areas of chemical space and increase the chances of finding a hit compound with a novel mechanism of action. The pyrazoline scaffold, a related structure, has also been explored for generating chemical diversity and has led to the discovery of potent and selective enzyme inhibitors. nih.gov

Exploration in Materials Science, such as Dye Molecules

The electronic properties of the pyrazole ring make it a useful component in the design of functional materials, including dyes and fluorescent probes. mdpi.comnih.gov Pyrazole-containing azo compounds, in particular, have been synthesized and investigated for their color properties. nih.govresearchgate.net Azo dyes are characterized by the presence of an azo group (-N=N-) connecting two aromatic or heterocyclic rings. This extended conjugated system is responsible for the absorption of light in the visible region, which gives the compounds their color. mdpi.com

The synthesis of pyrazole azo dyes often involves the diazotization of an aminopyrazole derivative followed by a coupling reaction with another aromatic or heterocyclic compound. nih.gov While specific examples of dyes synthesized from this compound are not available in the search results, the general principles suggest that it could be a precursor to such materials. For example, a related compound, ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate, has been used as the diazotization component to synthesize a series of new pyrazole azo dyes. nih.gov These dyes were characterized for their color properties and their potential use in light color paints. nih.govresearchgate.net

The substituents on the pyrazole ring and the coupling component can be varied to tune the color of the resulting dye. The cyclobutyl group in this compound could potentially influence the electronic properties of the chromophore and thus affect the color and other properties of the dye. The exploration of pyrazole derivatives in materials science is an expanding field, with potential applications in areas such as organic light-emitting diodes (OLEDs), sensors, and functional coatings. mdpi.commdpi.com

Emerging Trends and Future Research Perspectives

Sustainable and Green Chemistry Approaches in Pyrazole (B372694) Synthesis

The synthesis of pyrazole derivatives has traditionally involved methods that may utilize harsh reagents and organic solvents, presenting challenges for sustainable chemical production. nih.gov The contemporary shift towards green chemistry is actively addressing these issues by focusing on methodologies that are efficient, atom-economical, and environmentally benign. acs.org

Key green strategies applicable to the synthesis of pyrazole cores, such as that in 1-cyclobutyl-1H-pyrazole-5-carboxylic acid, include:

Use of Green Solvents: Water is increasingly being recognized as a viable and eco-friendly solvent for pyrazole synthesis. mdpi.com Reactions in aqueous media can eliminate the need for toxic organic solvents, simplifying waste disposal and reducing environmental impact. mdpi.com

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis have emerged as powerful tools to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. nih.gov These techniques offer energy-efficient alternatives to conventional heating methods.

Catalysis: The development and use of recyclable and heterogeneous catalysts are central to green pyrazole synthesis. Catalysts such as Amberlyst-70, nano-ZnO, and various heteropolyacids have been shown to be effective, non-toxic, and reusable, which aligns with the principles of sustainable chemistry. researchgate.net

Multicomponent Reactions (MCRs): One-pot MCRs are highly valued for their efficiency, as they combine multiple synthetic steps into a single operation, thereby reducing solvent usage, energy consumption, and waste generation. acs.org These reactions are atom-economical and offer a straightforward route to complex pyrazole structures.

Solvent-Free Conditions: Reactions conducted under solvent-free conditions, for instance through grinding or mechanochemistry, represent a significant step towards minimizing waste and environmental impact. mdpi.com

These approaches are not only environmentally conscious but also often lead to operational simplicity and cost-effectiveness, making them highly attractive for both academic research and industrial-scale production of pyrazole-based compounds.

Advancements in Targeted Derivatization Strategies for Enhanced Specificity

The therapeutic and industrial value of a core structure like this compound is unlocked through targeted derivatization. By strategically modifying the functional groups attached to the pyrazole ring, researchers can fine-tune the molecule's properties to achieve enhanced specificity for a particular biological target or application.

Recent advancements in derivatization focus on:

Regioselective Synthesis: Developing synthetic methods that allow for the precise and controlled functionalization of a specific position on the pyrazole ring is a key area of research. This control is essential to avoid the formation of isomeric mixtures and to ensure the desired biological activity.

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create a more potent lead compound. The this compound core can serve as a versatile scaffold in such a strategy.

Bioisosteric Replacement: The substitution of certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy to improve potency, selectivity, or metabolic stability. For example, the carboxylic acid group could be replaced with a tetrazole or other acidic moieties to modulate the compound's properties.

The goal of these strategies is to create derivatives with a high degree of specificity, which can lead to more effective therapeutic agents with fewer off-target effects or to materials with precisely tailored functional properties.

Integration of Artificial Intelligence and Machine Learning in Molecular Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of molecular design and drug discovery. americanelements.com For compounds like this compound, these computational tools offer powerful methods to accelerate the design-synthesis-testing cycle.

Key applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms, such as multiple linear regression and random forest, are used to build QSAR models that can predict the biological activity of novel pyrazole derivatives based on their structural features. nih.gov These models help in prioritizing which compounds to synthesize and test, saving time and resources. nih.gov

Molecular Docking and Dynamics Simulations: In silico techniques like molecular docking are used to predict how a molecule will bind to a specific biological target. royal-chem.com Molecular dynamics simulations can further elucidate the stability and dynamics of the ligand-protein complex, providing insights into the mechanism of action. orientjchem.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By training on large datasets of known molecules and their activities, these models can propose novel pyrazole derivatives that are predicted to be highly active and selective. americanelements.com

Synthesis Prediction: AI tools are being developed to assist in planning the synthetic routes for target molecules. uj.ac.za These tools can analyze the complexity of a molecule and suggest potential reaction pathways, which can be particularly useful for novel or complex pyrazole derivatives.

The table below summarizes some of the machine learning techniques and their applications in the design of pyrazole derivatives.

| Machine Learning Technique | Application in Pyrazole Derivative Design | Key Outcomes |

| Multiple Linear Regression (MLR) | QSAR modeling to predict biological activity. nih.gov | Identification of key structural features influencing activity. nih.gov |

| Random Forest | Building robust QSAR models for property prediction. nih.gov | Higher predictive accuracy compared to simpler models. nih.gov |

| Support Vector Machine (SVM) | Classification of compounds as active or inactive; QSAR. | Effective for complex, non-linear structure-activity relationships. |

| Artificial Neural Networks (ANN) | Predicting antitumor activity and other biological properties. researchgate.net | High correlation between predicted and experimental values. researchgate.net |

| Molecular Docking | Predicting binding modes and affinities to biological targets. royal-chem.com | Prioritization of compounds for synthesis and biological testing. royal-chem.com |

By leveraging these computational approaches, researchers can explore a vast chemical space and identify promising candidates for further development in a more efficient and cost-effective manner.

Interdisciplinary Research Directions for this compound Chemistry

The versatility of the pyrazole scaffold ensures that the future of this compound and its derivatives lies in interdisciplinary research. The unique structural and electronic properties of pyrazoles make them valuable in a wide range of applications beyond their traditional use in pharmaceuticals.

Potential interdisciplinary research directions include:

Agrochemicals: Pyrazole derivatives are already established as potent herbicides, insecticides, and fungicides. royal-chem.comresearchgate.net Future research could focus on developing derivatives of this compound that are more selective, biodegradable, and have novel modes of action to combat resistance in pests and pathogens. acs.org

Materials Science: The aromatic nature and ability to form stable complexes with metal ions make pyrazoles interesting building blocks for new materials. nih.gov Research in this area could explore the use of this compound derivatives in the development of:

Conductive Polymers: For use in electronics and sensors.

Photovoltaic Materials: For applications in solar energy conversion. royal-chem.com

Fluorescent Probes and Dyes: For imaging and sensing applications. globalresearchonline.net

Coordination Chemistry and Catalysis: Pyrazole-based ligands are known to form stable complexes with a variety of metal ions. researchgate.net The carboxylic acid moiety in this compound provides an additional coordination site, making it a potentially valuable ligand for creating novel metal-organic frameworks (MOFs) or homogeneous catalysts for a range of chemical transformations. nih.gov

The continued exploration of this compound and its derivatives at the interface of chemistry, biology, agriculture, and materials science is likely to uncover new and valuable applications.

Q & A

What are the established synthetic routes for 1-cyclobutyl-1H-pyrazole-5-carboxylic acid, and how are intermediates characterized?

Basic Methodological Answer:

The synthesis typically involves cyclization or coupling strategies. For example, Suzuki-Miyaura cross-coupling can introduce the cyclobutyl group using cyclobutyl boronic acid and a halogenated pyrazole precursor in the presence of Pd(PPh₃)₄ and K₃PO₄ in DMF/water . Intermediates are characterized via NMR (¹H/¹³C) and mass spectrometry (HRMS), with purity confirmed by HPLC .

How can reaction yields be optimized for introducing the cyclobutyl moiety?

Advanced Experimental Design:

Yield optimization involves:

- Catalyst screening : Pd vs. Cu-based catalysts for cost-effectiveness and efficiency.

- Solvent systems : Testing polar aprotic solvents (e.g., DMF, THF) for solubility and reaction kinetics.

- Temperature gradients : Elevated temperatures (80–100°C) for faster coupling, balanced with side-product minimization .

- Stoichiometric ratios : Adjusting boronic acid:halogenated precursor ratios (1.2:1 to 2:1) to drive completion.

Statistical tools like Design of Experiments (DoE) are recommended for multifactorial optimization .

What crystallographic methods are used to resolve the compound’s 3D structure?

Structural Analysis Workflow:

Single-crystal X-ray diffraction (SC-XRD) is employed. Key steps:

Data collection : At low temperatures (e.g., 150 K) to reduce thermal motion .

Structure solution : SHELXS for phase determination .

Refinement : SHELXL for iterative model adjustment, with R-factors < 0.05 indicating high precision .

Validation : Check for residual electron density and stereochemical accuracy using CCDC software .

How can researchers design assays to evaluate its biological activity?

Biological Evaluation Framework:

- In vitro :

- Enzyme inhibition : COX-1/COX-2 assays to test anti-inflammatory potential .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- In silico : Molecular docking (AutoDock Vina) to predict binding affinity for targets like PYCR1 .

- In vivo : Murine models for inflammation (carrageenan-induced edema) with dose-response profiling .

How to address contradictions in reported biological activity data?

Data Contradiction Resolution Strategies:

- Purity verification : Confirm compound integrity via HPLC and elemental analysis .

- Assay standardization : Replicate studies under controlled conditions (pH, temperature, cell passage number) .

- Structural analogs : Compare activity of derivatives (e.g., ester vs. carboxylic acid forms) to identify pharmacophore requirements .

- Meta-analysis : Evaluate literature for trends in IC₅₀ values across cell lines or enzymatic isoforms .

What spectroscopic techniques are critical for characterizing this compound?

Physicochemical Characterization:

- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹) .

- ¹H NMR : Diagnostic peaks for cyclobutyl protons (δ 2.0–3.0 ppm, multiplet) and pyrazole H (δ 7.5–8.5 ppm) .

- LC-MS : Molecular ion ([M+H]⁺) matching theoretical mass (e.g., 195.1 g/mol for C₉H₁₀N₂O₂) .

What are the challenges in scaling up synthesis for preclinical studies?

Process Chemistry Considerations:

- Purification : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) for scalability .

- Byproduct management : Optimize reaction time to minimize dimerization or cyclobutyl ring-opening side products .

- Safety : Handle nitrile intermediates (e.g., cyanomethyl derivatives) in fume hoods due to toxicity .

How does substituent position affect its reactivity and bioactivity?

Structure-Activity Relationship (SAR) Insights:

- C-3 vs. C-5 substitution : Carboxylic acid at C-5 enhances hydrogen bonding with enzymes vs. C-3 .

- Cyclobutyl vs. phenyl groups : Cyclobutyl improves solubility but may reduce π-π stacking in hydrophobic pockets .

- Electron-withdrawing groups : Nitro or fluoro substituents at C-4 increase electrophilicity and antibacterial potency .

What computational methods predict its pharmacokinetic properties?

ADME Modeling:

- Lipophilicity : Calculate logP (e.g., 1.2 via ChemAxon) to assess membrane permeability .

- Metabolism : CYP450 isoform interactions predicted using SwissADME .

- Toxicity : ProTox-II for hepatotoxicity alerts based on structural fragments .

How to validate target engagement in cellular assays?

Mechanistic Validation Techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.